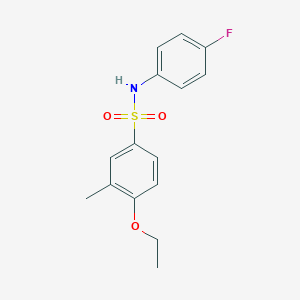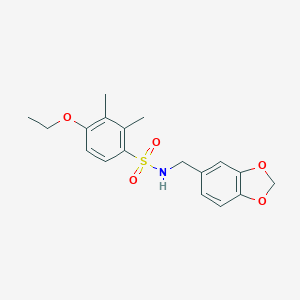
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide class. It is commonly referred to as EFMC or Compound 12. This compound has gained significant attention in scientific research due to its potential in drug development. The aim of
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. These mechanisms of action make it a promising candidate for the development of drugs to treat cancer and other inflammatory diseases.
Biochemical and Physiological Effects
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the expression of various genes involved in cancer cell proliferation, such as cyclin D1 and c-Myc. Additionally, it has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase IIα and HDAC. These effects make it a promising candidate for the development of drugs to treat cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent antitumor activity against various cancer cell lines. However, it also has some limitations. It is not water-soluble, which makes it difficult to use in in vivo experiments. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for the research on 4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide. One direction is to optimize its use in drug development by further understanding its mechanism of action. Another direction is to develop water-soluble derivatives of this compound to improve its use in in vivo experiments. Additionally, further research could be conducted to evaluate its potential in treating other inflammatory diseases, such as arthritis and multiple sclerosis.
Conclusion
In conclusion, 4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is a promising compound for drug development due to its potent antitumor activity and anti-inflammatory properties. Its synthesis method has been reported in various scientific journals, and its mechanism of action is being extensively studied. While it has several advantages for lab experiments, such as its ease of synthesis and potent antitumor activity, it also has some limitations, such as its water-insolubility and incomplete understanding of its mechanism of action. Further research is needed to optimize its use in drug development and evaluate its potential in treating other inflammatory diseases.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide involves a multistep process. The initial step involves the reaction of 4-fluoroaniline with ethyl 3-methylbenzenesulfonate to form N-(4-fluorophenyl)-3-methylbenzenesulfonamide. The final step involves the reaction of N-(4-fluorophenyl)-3-methylbenzenesulfonamide with ethanol to form 4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide. The synthesis of this compound has been reported in various scientific journals.
Applications De Recherche Scientifique
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has been extensively studied in scientific research due to its potential in drug development. This compound has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of drugs to treat cancer and other inflammatory diseases.
Propriétés
Nom du produit |
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H16FNO3S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
4-ethoxy-N-(4-fluorophenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-3-20-15-9-8-14(10-11(15)2)21(18,19)17-13-6-4-12(16)5-7-13/h4-10,17H,3H2,1-2H3 |
Clé InChI |
ABRJJNZZOYILCW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















